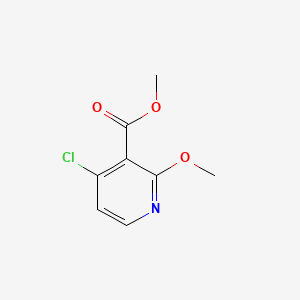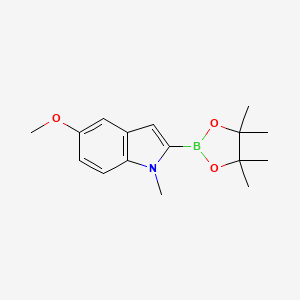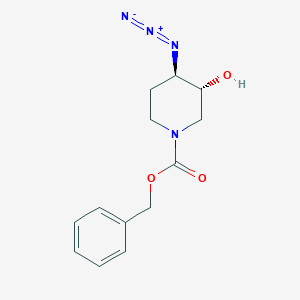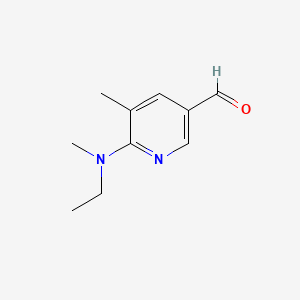
3-Ethyl-4-methyl-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methyl-1H-pyrazole hydrochloride is a chemical compound with the CAS Number: 1218791-04-8 and Linear Formula: C6H11ClN2 . It has a molecular weight of 146.62 and its IUPAC Name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2.ClH/c1-3-6-5(2)4-7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H . The Canonical SMILES is CCC1=C(C=NN1)C.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.62 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond . The topological polar surface area is 28.7 Ų .Scientific Research Applications
Synthesis and Characterization
3-Ethyl-4-methyl-1H-pyrazole hydrochloride has been the subject of various studies focusing on the synthesis and characterization of pyrazole derivatives. In particular, the synthesis processes have been explored to create substituted pyrazoles through methods like the 3+2 annulation method and reactions with different hydrazine derivatives. These studies emphasize the structural stability and potential applications of pyrazole derivatives in various fields. Notably, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, demonstrating the compound's potential for further applications (Naveen et al., 2021).
Corrosion Inhibition
Pyrazole derivatives have been evaluated for their effectiveness in inhibiting the corrosion of steel in hydrochloric acid. The study revealed that compounds such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester significantly reduce corrosion rates, indicating the potential of pyrazole derivatives in industrial applications for protecting metals against corrosion (Herrag et al., 2007).
Green Synthesis Approaches
Research has also focused on the green synthesis of pyrazole derivatives, emphasizing environmentally friendly methods. For example, Pyrano[2,3-c]pyrazoles were obtained by reacting various compounds in the absence of solvent, showcasing a solvent-free approach to synthesizing these compounds (Al-Matar et al., 2010).
Anticancer Properties
Some studies have explored the anticancer properties of pyrazole derivatives. The synthesis of quadracyclic regioisomers from ethyl 5-amino-1H-pyrazole-4-carboxylate and related compounds has been undertaken, with some derivatives demonstrating superior anti-proliferative activities compared to traditional anticancer agents like paclitaxel (Jose, 2017).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. The structure-activity relationship of these compounds was described, showing that pyrazoles possess various biological activities including antimicrobial and antioxidant properties (Govindaraju et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects . For instance, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor .
Mode of Action
For example, 4-methyl-1H-pyrazole blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure .
Biochemical Pathways
For instance, 4-methyl-1H-pyrazole inhibits the activity of the enzyme CYP2E1 .
Result of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Properties
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-3-6-5(2)4-7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUFTSNULWOPRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681978 |
Source


|
| Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-04-8 |
Source


|
| Record name | 1H-Pyrazole, 3-ethyl-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)








![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)


![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)
